NSC 265485

Description

NSC 265485 is a compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database, which screens synthetic and natural compounds for anticancer activity. The COMPARE algorithm, a computational tool developed by the NCI, identifies compounds with similar biological activity patterns based on Pearson correlation coefficients of their GI50 values . This approach allows researchers to group compounds with shared mechanisms of action or structural motifs, even if their chemical identities differ.

Properties

CAS No. |

62488-58-8 |

|---|---|

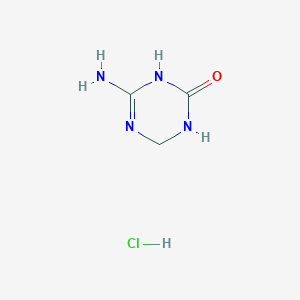

Molecular Formula |

C3H7ClN4O |

Molecular Weight |

150.57 g/mol |

IUPAC Name |

4-amino-2,5-dihydro-1H-1,3,5-triazin-6-one;hydrochloride |

InChI |

InChI=1S/C3H6N4O.ClH/c4-2-5-1-6-3(8)7-2;/h1H2,(H4,4,5,6,7,8);1H |

InChI Key |

OIRYUPYRFXVZAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=O)NC(=N1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: NSC 265485 can be synthesized from 5-azacytidine through a reduction process. The reduction of 5-azacytidine involves the use of specific reagents and conditions to achieve the desired product .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: NSC 265485 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, NSC 265485 is used as a building block for synthesizing other nucleoside analogs. Its stability makes it a valuable compound for various chemical reactions and studies .

Biology: In biological research, this compound is studied for its incorporation into DNA and RNA, which can affect cellular processes and gene expression. It has been shown to cause DNA hypomethylation, which is a crucial mechanism in epigenetic studies .

Medicine: In medicine, this compound is investigated for its potential antileukemic activity. It has shown promise in preclinical studies for treating certain types of leukemia by inhibiting DNA methylation and inducing cytotoxicity in cancer cells .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of NSC 265485 involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferase. This inhibition leads to DNA hypomethylation, which can alter gene expression and induce cytotoxic effects in cancer cells. The compound’s ability to disrupt RNA metabolism and inhibit protein synthesis also contributes to its antineoplastic activity .

Comparison with Similar Compounds

Key Findings :

- All compounds exhibit strong correlations (r > 0.79) with PCI-2050, suggesting shared mechanisms such as interference with nucleic acid synthesis or protein translation.

- Deoxybouvardin (NSC 259969) shows the highest similarity (r = 0.841), likely due to its structural resemblance to bouvardin, a known translation inhibitor.

- Olivomycin (NSC 38270), a DNA-intercalating agent, highlights the diversity of molecular targets within this group, despite functional overlap in transcriptional disruption .

Q & A

Q. What tools facilitate collaborative research on this compound across institutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.